molecular formula C18H15F2N3O2 B6627501 N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide

N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide

Cat. No. B6627501
M. Wt: 343.3 g/mol
InChI Key: ASQAYDCEHMUOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide, also known as BMS-986168, is a novel compound that has been developed for potential therapeutic use in various diseases. This compound belongs to the class of morpholine carboxamides and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. This compound has been shown to selectively target specific enzymes and pathways, which makes it a promising candidate for therapeutic use.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which results in the inhibition of cancer cell growth and reduction of inflammation. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it a potential candidate for clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide in lab experiments is its selectivity towards specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets on disease progression. However, one of the limitations of using this compound is its potential toxicity at higher doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity towards specific targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide involves a multistep process that includes the reaction of 3-cyanophenylboronic acid with 3,4-difluoroaniline to form the intermediate product. The intermediate product is then reacted with morpholine-4-carboxylic acid to obtain the final product.

Scientific Research Applications

N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c19-15-5-4-13(9-16(15)20)17-11-23(6-7-25-17)18(24)22-14-3-1-2-12(8-14)10-21/h1-5,8-9,17H,6-7,11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQAYDCEHMUOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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